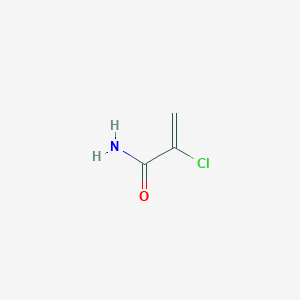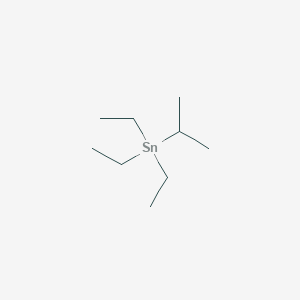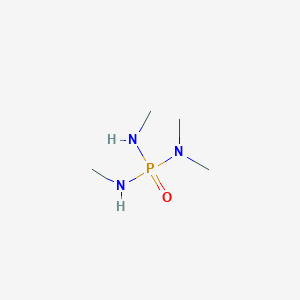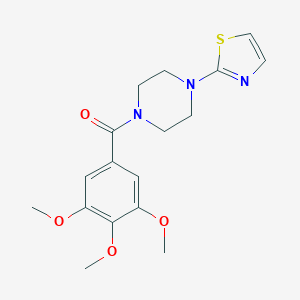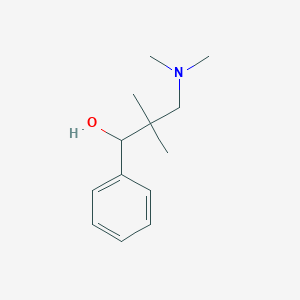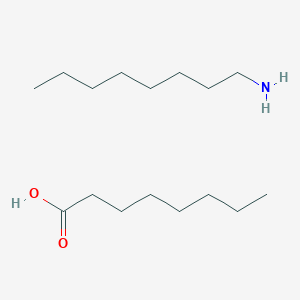
Octanoic acid, compd. with 1-octanamine (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octanoic acid, compd. with 1-octanamine (1:1) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as octylamine octanoate or octyl octanoate, and it is a white crystalline solid with a molecular weight of 329.6 g/mol. In
Mecanismo De Acción
The mechanism of action of octanoic acid, compd. with 1-octanamine (1:1) is not fully understood, but it is believed to be related to its surfactant properties. This compound has a hydrophobic tail and a hydrophilic head, which allows it to form micelles in aqueous solutions. These micelles can encapsulate hydrophobic drugs, making them more soluble and increasing their bioavailability.
Efectos Bioquímicos Y Fisiológicos
Octanoic acid, compd. with 1-octanamine (1:1) has been shown to have low toxicity and is generally considered safe for use in scientific research. However, some studies have reported mild irritation of the skin and eyes when this compound is handled in high concentrations. In vitro studies have also suggested that this compound may have antimicrobial properties, but further research is needed to confirm these findings.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using octanoic acid, compd. with 1-octanamine (1:1) in lab experiments is its ability to form micelles, which can enhance the solubility and bioavailability of hydrophobic drugs. Additionally, this compound is relatively easy to synthesize and has low toxicity, making it a safe and cost-effective option for research. However, one limitation of using this compound is that it may not be suitable for all drug delivery applications, as its micelle-forming properties depend on the specific chemical properties of the drug being delivered.
Direcciones Futuras
There are several potential future directions for research on octanoic acid, compd. with 1-octanamine (1:1). One area of interest is the development of new drug delivery systems using this compound, either alone or in combination with other surfactants. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential antimicrobial properties. Finally, there may be opportunities to explore the use of this compound in other scientific research fields, such as materials science or nanotechnology.
Conclusion:
Octanoic acid, compd. with 1-octanamine (1:1) is a chemical compound that has potential applications in scientific research, particularly in drug delivery systems. Its ability to form micelles in aqueous solutions makes it a promising option for enhancing the solubility and bioavailability of hydrophobic drugs. While further research is needed to fully understand its mechanism of action and potential antimicrobial properties, the low toxicity and ease of synthesis of this compound make it a safe and cost-effective option for research.
Métodos De Síntesis
Octanoic acid, compd. with 1-octanamine (1:1) can be synthesized by reacting octanoic acid with 1-octanamine in a 1:1 molar ratio. The reaction is typically carried out in a solvent such as ethanol or methanol, and it is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified by recrystallization or chromatography to obtain a high purity compound.
Aplicaciones Científicas De Investigación
Octanoic acid, compd. with 1-octanamine (1:1) has been studied for its potential applications in various scientific research fields. It has been used as a surfactant in emulsion polymerization, as a corrosion inhibitor in metalworking fluids, and as a lubricant additive in engine oils. Additionally, this compound has been investigated for its potential use as a drug delivery system, due to its ability to form micelles in aqueous solutions.
Propiedades
Número CAS |
17463-34-2 |
|---|---|
Nombre del producto |
Octanoic acid, compd. with 1-octanamine (1:1) |
Fórmula molecular |
C16H35NO2 |
Peso molecular |
273.45 g/mol |
Nombre IUPAC |
octan-1-amine;octanoic acid |
InChI |
InChI=1S/C8H19N.C8H16O2/c1-2-3-4-5-6-7-8-9;1-2-3-4-5-6-7-8(9)10/h2-9H2,1H3;2-7H2,1H3,(H,9,10) |
Clave InChI |
LQNPIBHEOATAEO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN.CCCCCCCC(=O)O |
SMILES canónico |
CCCCCCCCN.CCCCCCCC(=O)O |
Otros números CAS |
17463-34-2 |
Pictogramas |
Corrosive; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



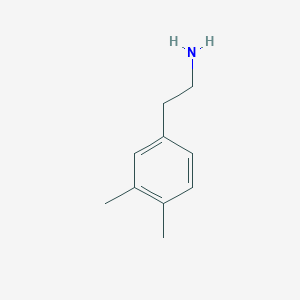
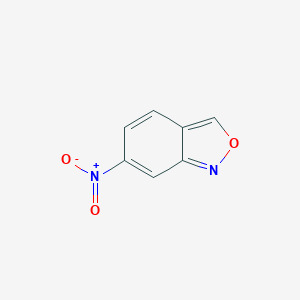
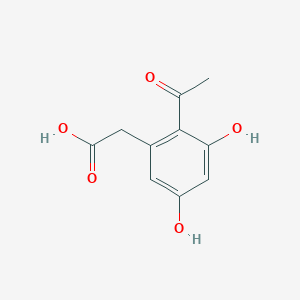
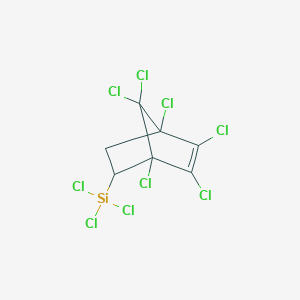
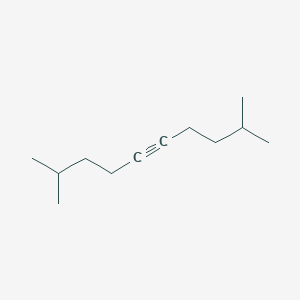
![Trimethyl[(6-phenoxyhexyl)oxy]silane](/img/structure/B95440.png)
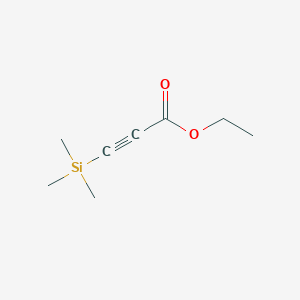
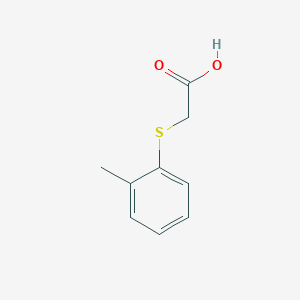
![N-[(benzyloxy)carbonyl]glycylalaninamide](/img/structure/B95449.png)
